2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Overview
Description
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the aromatic ring, which imparts unique chemical and physical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its versatile reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxamides, biaryl compounds, and other derivatives with modified functional groups .
Scientific Research Applications
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chloro-5-trifluoromethylpyridine: Similar in structure but with an amino group instead of a carboxamide group.
4-chloro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group and a chloro substituent on an aniline ring.
Uniqueness
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and chloro groups enhances its stability and efficacy in various applications .
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O/c14-11-8(4-3-7-18-11)12(20)19-10-6-2-1-5-9(10)13(15,16)17/h1-7H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGDFXORZSTPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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